1-(5-Amino-2-pyridinyl)-4-piperidinecarbonitrile
Overview
Description
1-(5-Amino-2-pyridinyl)-4-piperidinecarbonitrile is a chemical compound with the molecular formula C11H14N4 It is characterized by the presence of a pyridine ring substituted with an amino group at the 5-position and a piperidine ring attached to a carbonitrile group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(5-Amino-2-pyridinyl)-4-piperidinecarbonitrile typically involves the following steps:
Formation of the Pyridine Ring: The pyridine ring can be synthesized through various methods, including the Hantzsch pyridine synthesis, which involves the condensation of β-ketoesters with ammonia and aldehydes.
Introduction of the Amino Group: The amino group can be introduced via nitration followed by reduction. For instance, nitration of the pyridine ring followed by catalytic hydrogenation can yield the desired amino-substituted pyridine.
Formation of the Piperidine Ring: The piperidine ring can be synthesized through the hydrogenation of pyridine or by cyclization of appropriate precursors.
Attachment of the Carbonitrile Group: The carbonitrile group can be introduced through nucleophilic substitution reactions, where a suitable leaving group on the piperidine ring is replaced by a cyano group.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes the use of continuous flow reactors, high-pressure hydrogenation, and advanced purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions: 1-(5-Amino-2-pyridinyl)-4-piperidinecarbonitrile undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The carbonitrile group can be reduced to form primary amines.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides under basic conditions.
Major Products:
Oxidation Products: Nitroso and nitro derivatives.
Reduction Products: Primary amines.
Substitution Products: Various alkylated or acylated derivatives.
Scientific Research Applications
1-(5-Amino-2-pyridinyl)-4-piperidinecarbonitrile has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic properties, including as an intermediate in the synthesis of pharmaceutical compounds.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(5-Amino-2-pyridinyl)-4-piperidinecarbonitrile involves its interaction with specific molecular targets. The amino group and the carbonitrile group can form hydrogen bonds and other interactions with biological macromolecules, influencing their activity. The compound may act as an inhibitor or activator of certain enzymes or receptors, modulating various biochemical pathways.
Comparison with Similar Compounds
1-(5-Amino-2-pyridinyl)-4-piperidinol: Similar structure but with a hydroxyl group instead of a carbonitrile group.
1-(5-Nitro-2-pyridinyl)-4-piperidinecarbonitrile: Similar structure but with a nitro group instead of an amino group.
Uniqueness: 1-(5-Amino-2-pyridinyl)-4-piperidinecarbonitrile is unique due to the presence of both an amino group and a carbonitrile group, which confer distinct chemical reactivity and biological activity. This combination of functional groups makes it a versatile compound for various applications in research and industry.
Properties
IUPAC Name |
1-(5-aminopyridin-2-yl)piperidine-4-carbonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N4/c12-7-9-3-5-15(6-4-9)11-2-1-10(13)8-14-11/h1-2,8-9H,3-6,13H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NSXNKVXMGHABJI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C#N)C2=NC=C(C=C2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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